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molecular formula C17H34N2O3 B8595196 N~1~,N~3~-Dibutyl-2-(2-ethoxyethyl)-N~1~,N~3~-dimethylpropanediamide CAS No. 112724-90-0

N~1~,N~3~-Dibutyl-2-(2-ethoxyethyl)-N~1~,N~3~-dimethylpropanediamide

Cat. No. B8595196
M. Wt: 314.5 g/mol
InChI Key: TVIBPFYUYRGOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04770807

Procedure details

##STR28## 0.1 mol of N,N'-dimethyl-N,N'-dibutyl-propane diamide obtained in example 3(a) dissolved in 400 ml of anhydrous tetrahydrofuran were introduced into a one liter reactor, scavenged by an argon flow. Cooling took place to -50° C. using an acetone bath and solid carbon dioxide and pouring took place of a solution of n-butyl lithium prepared from 0.1 mol of n-butyl lithium in 100 ml of anhydrous tetrahydrofuran. Under the same conditions was prepared a solution of ethoxy-2-ethyl bromide of formula BrCH2 --CH2 --O--C2H5 prepared from 0.1 mol of bromide and 100 ml of anhydrous tetrahydrofuran. With pouring at an end, the temperature was allowed to rise to ambient temperature, followed by refluxing the tetrahydrofuran for three hours. This was followed by cooling and hydrolysis with a water-ethanol mixture. The tetrahydrofuran was expelled and a precipitate formed, followed by taking up with methylene chloride. This was followed by washing with water, drying the organic layer, expelling the solvent before performing chromatography on a silica gel column using as the eluent a mixture of ethyl acetate and cyclohexane (80:20 by volume). A yellow liquid was recovered constituted by 2-ethoxyethyl-N,N'-dimethyl-N,N'-dibutyl-propane diamide. The product was characterized by mass spectrometry, magnetic resonance of the proton and potentiometry, the eld was 40%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.1 mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.1 mol
Type
reactant
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:14][CH2:15][CH2:16][CH3:17])[C:3](=[O:13])[CH2:4][C:5]([N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][CH3:11])=[O:6].C(=O)=O.C([Li])CCC.[CH2:26]([O:28][CH:29](Br)[CH3:30])[CH3:27].[Br-]>O1CCCC1.C(Cl)Cl.O.C(O)C>[CH2:26]([O:28][CH2:29][CH2:30][CH:4]([C:3]([N:2]([CH3:1])[CH2:14][CH2:15][CH2:16][CH3:17])=[O:13])[C:5]([N:7]([CH3:12])[CH2:8][CH2:9][CH2:10][CH3:11])=[O:6])[CH3:27] |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)O
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
CN(C(CC(=O)N(CCCC)C)=O)CCCC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)Br
Step Nine
Name
Quantity
0.1 mol
Type
reactant
Smiles
[Br-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced into a one liter reactor
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
to -50° C.
ADDITION
Type
ADDITION
Details
With pouring at an end
CUSTOM
Type
CUSTOM
Details
to rise to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
a precipitate formed
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
drying the organic layer
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and cyclohexane (80:20 by volume)
CUSTOM
Type
CUSTOM
Details
A yellow liquid was recovered

Outcomes

Product
Name
Type
Smiles
C(C)OCCC(C(=O)N(CCCC)C)C(=O)N(CCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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